(2-Phenylmorpholino)(4-propylphenyl)methanone
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Overview
Description
(2-Phenylmorpholino)(4-propylphenyl)methanone is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique chemical structure, which makes it suitable for various applications, including drug synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylmorpholino)(4-propylphenyl)methanone typically involves the reaction of 2-phenylmorpholine with 4-propylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(2-Phenylmorpholino)(4-propylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon
Major Products Formed
Scientific Research Applications
(2-Phenylmorpholino)(4-propylphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (2-Phenylmorpholino)(4-propylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical processes. For example, it has been shown to inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which plays a crucial role in cell death and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromophenyl)(morpholino)methanone
- (4-Bromophenyl)(morpholino)methanone
- (4-Fluorophenyl)(pyridin-4-yl)methanone
Uniqueness
(2-Phenylmorpholino)(4-propylphenyl)methanone stands out due to its unique combination of a phenylmorpholino group and a propylphenyl group. This structural uniqueness imparts specific chemical and biological properties that make it suitable for a wide range of applications, from drug synthesis to industrial catalysis.
Properties
IUPAC Name |
(2-phenylmorpholin-4-yl)-(4-propylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-2-6-16-9-11-18(12-10-16)20(22)21-13-14-23-19(15-21)17-7-4-3-5-8-17/h3-5,7-12,19H,2,6,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKDYBSSXISGTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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